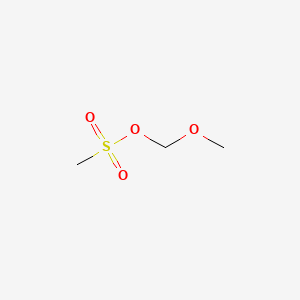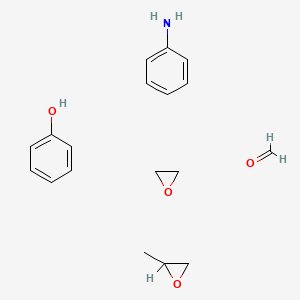![molecular formula C8H7ClS B14695770 [(2-Chloroethenyl)sulfanyl]benzene CAS No. 26620-11-1](/img/structure/B14695770.png)
[(2-Chloroethenyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(2-Chloroethenyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the reaction of benzene with (2-chloroethenyl)sulfanyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Chloroethenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the (2-chloroethenyl)sulfanyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[(2-Chloroethenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(2-Chloroethenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The (2-chloroethenyl)sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
[(2-Chloroethenyl)sulfanyl]benzene can be compared with other similar compounds, such as:
β-Chlorostyrene: Similar in structure but lacks the sulfanyl group.
2-Chloro-1-phenylethene: Another derivative of benzene with a different substituent pattern.
Sulfenamides: Compounds with sulfur-nitrogen bonds, used in various applications.
Propiedades
Número CAS |
26620-11-1 |
|---|---|
Fórmula molecular |
C8H7ClS |
Peso molecular |
170.66 g/mol |
Nombre IUPAC |
2-chloroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H7ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-7H |
Clave InChI |
VFVNQEUFXKOCNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



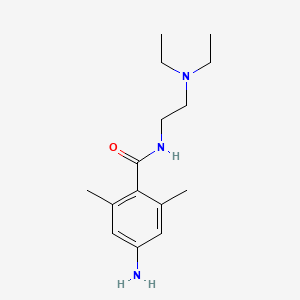

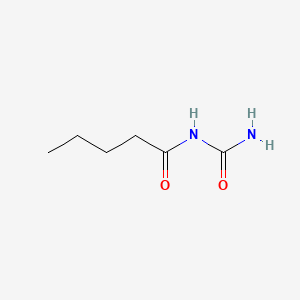
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

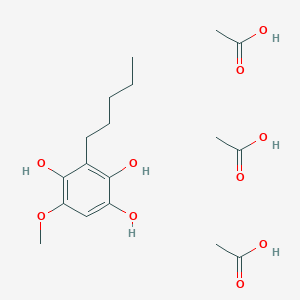
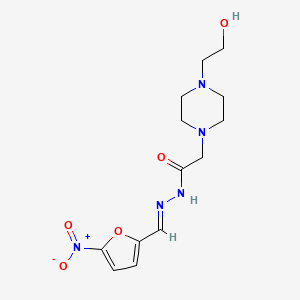
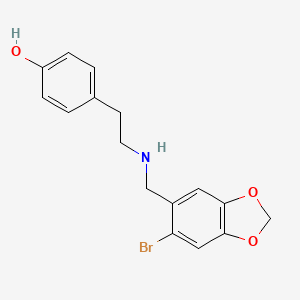
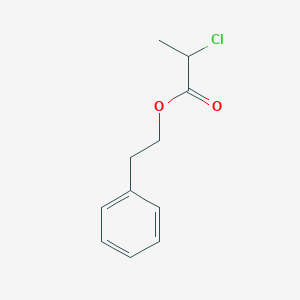
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
